molecular formula C24H27N5O5S2 B12157574 ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate

ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate

Cat. No.: B12157574
M. Wt: 529.6 g/mol
InChI Key: GBWGOJNLKISHJY-ATVHPVEESA-N
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Description

Ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate is a complex organic compound featuring multiple functional groups, including thiazolidine, pyrido[1,2-a]pyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidine ring, followed by the construction of the pyrido[1,2-a]pyrimidine core. The final steps involve the formation of the piperazine ring and the esterification to introduce the ethyl acetate group.

    Thiazolidine Ring Formation: This step involves the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions to form the thiazolidine ring.

    Pyrido[1,2-a]pyrimidine Core Construction: The thiazolidine intermediate is then reacted with a pyrimidine derivative in the presence of a suitable catalyst to form the pyrido[1,2-a]pyrimidine core.

    Piperazine Ring Formation: The pyrido[1,2-a]pyrimidine intermediate is then reacted with an appropriate piperazine derivative under acidic conditions to form the piperazine ring.

    Esterification: Finally, the compound is esterified using ethyl chloroacetate in the presence of a base to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfur atom in the thiazolidine ring to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its multiple functional groups. The thiazolidine and pyrido[1,2-a]pyrimidine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate can be compared with other compounds containing similar functional groups:

    Thiazolidine Derivatives: Compounds like thiazolidinediones, which are used as antidiabetic agents.

    Pyrido[1,2-a]pyrimidine Derivatives: Compounds with similar cores that exhibit various biological activities, such as kinase inhibitors.

    Piperazine Derivatives: Widely used in pharmaceuticals for their diverse biological activities.

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique biological properties and potential therapeutic applications.

Conclusion

Its synthesis involves multiple steps, and it can undergo various chemical reactions

Biological Activity

Ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate is a complex organic compound with potential biological activities. Its unique structure combines multiple pharmacologically relevant moieties, making it a candidate for various therapeutic applications. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H25N5O3S2C_{21}H_{25}N_{5}O_{3}S^{2} and a molecular weight of 459.6 g/mol. The structural complexity arises from the integration of pyrido[1,2-a]pyrimidine and thiazolidinone frameworks, which are known for their diverse biological activities.

Property Value
Molecular FormulaC21H25N5O3S2
Molecular Weight459.6 g/mol
IUPAC Name(5Z)-3-ethyl-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyKSXYRCIDDHSXBS-SSZFMOIBSA-N

Antimicrobial Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidine, including the compound , exhibit significant antimicrobial properties. A study on related Schiff bases demonstrated a range of antibacterial and antifungal activities against various pathogens. For instance:

  • Antibacterial Activity : Compounds derived from pyrido[1,2-a]pyrimidine structures showed good to moderate activity against Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus .
  • Antifungal Activity : The compound exhibited notable antifungal effects against Candida albicans and Aspergillus niger, with specific derivatives showing enhanced efficacy due to structural modifications .

Anticancer Properties

Thiazolidinone derivatives have been extensively studied for their anticancer potential. The mechanism of action often involves the inhibition of specific enzymes related to cancer proliferation:

  • Cell Proliferation Inhibition : Ethyl 2-[1-[9-methyl...acetate has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound may act as a multi-target enzyme inhibitor, affecting pathways crucial for cancer cell survival and proliferation .

The biological activity of ethyl 2-[1-[9-methyl...acetate can be attributed to its ability to interact with cellular targets:

  • Enzyme Binding : The compound binds to specific enzymes or receptors within cells, modulating their activity and leading to desired biological effects such as antimicrobial or anticancer activity.
  • Structural Activity Relationship (SAR) : Studies suggest that modifications to the thiazolidinone and pyrido[1,2-a]pyrimidine moieties can significantly enhance biological activity, indicating the importance of structural optimization in drug design .

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in various biological contexts:

  • Antimicrobial Efficacy : A study on thiazolidinone derivatives revealed promising results in treating infections caused by resistant strains of bacteria .
  • Anticancer Research : Investigations into thiazolidinone-based drugs have shown substantial cytotoxic effects against cancer cell lines, underscoring their potential as novel therapeutic agents .

Properties

Molecular Formula

C24H27N5O5S2

Molecular Weight

529.6 g/mol

IUPAC Name

ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C24H27N5O5S2/c1-4-9-29-23(33)17(36-24(29)35)12-15-20(26-19-14(3)7-6-10-28(19)22(15)32)27-11-8-25-21(31)16(27)13-18(30)34-5-2/h6-7,10,12,16H,4-5,8-9,11,13H2,1-3H3,(H,25,31)/b17-12-

InChI Key

GBWGOJNLKISHJY-ATVHPVEESA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)SC1=S

Origin of Product

United States

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